Home > Products > Screening Compounds P84288 > 1-[1-[[5-(oxan-2-yl)thiophen-2-yl]methyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide
1-[1-[[5-(oxan-2-yl)thiophen-2-yl]methyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide -

1-[1-[[5-(oxan-2-yl)thiophen-2-yl]methyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide

Catalog Number: EVT-3904360
CAS Number:
Molecular Formula: C24H39N3O2S
Molecular Weight: 433.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-cyclohexyl-4-isopropyl-N-((5-(tetrahydro-2H-pyran-2-yl)furan-2-yl)methyl)aniline (CITFA)

Compound Description: CITFA is a novel G protein-coupled estrogen receptor (GPER) agonist. It exhibited a higher half-maximal effective concentration value than the known GPER agonist G-1 in calcium mobilization assays performed in non-adherent HL-60 cells. CITFA significantly increased axonal and dendritic growth in embryonic day 18 (E18) fetal rat hippocampal neurons. []

Relevance: CITFA shares structural similarities with N-isopropyl-1'-{[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]methyl}-1,4'-bipiperidine-4-carboxamide, specifically in the presence of a tetrahydro-2H-pyran-2-yl substituent linked to a five-membered heterocycle. Both compounds also feature an isopropyl group and an aromatic ring system, though the nature of the heterocycle and the specific connections differ. This shared scaffold suggests potential overlapping or distinct biological activities compared to the target compound. []

G-1

Compound Description: G-1 is a known GPER agonist used as a benchmark in studies exploring novel GPER modulators. It shows activity in calcium mobilization assays and neurite growth promotion. []

Relevance: While the structure of G-1 is not explicitly provided, its classification as a GPER agonist alongside CITFA suggests it likely shares some structural features with CITFA and, by extension, with N-isopropyl-1'-{[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]methyl}-1,4'-bipiperidine-4-carboxamide. This makes G-1 relevant for understanding structure-activity relationships within this class of compounds. []

G-36

Compound Description: G-36 is a GPER-selective antagonist used to confirm the GPER-mediated effects of G-1 and CITFA on neurite outgrowth. []

Relevance: Though the structure of G-36 is not detailed, its action as a GPER antagonist provides a counterpoint to the agonist activity of CITFA and potentially N-isopropyl-1'-{[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]methyl}-1,4'-bipiperidine-4-carboxamide. Examining the structures of GPER agonists and antagonists can aid in identifying key pharmacophores responsible for GPER modulation. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor. It exhibits potent antiviral effects against HIV-1. Unlike other allosteric antagonists of CCR5, 873140 does not block the binding of the chemokine 125I-RANTES (regulated on activation normal T cell expressed and secreted) but does block the calcium response effects of CCR5 activation by CCL5 (RANTES). []

Relevance: 873140 exemplifies a distinct class of compounds targeting the CCR5 receptor, contrasting with the potential GPER modulation implied by the structural similarities between N-isopropyl-1'-{[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]methyl}-1,4'-bipiperidine-4-carboxamide and CITFA. This highlights the diverse therapeutic possibilities arising from modifications to the core chemical scaffold. []

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C is a noncompetitive allosteric antagonist of the CCR5 receptor. It blocks the binding of both chemokines 125I-MIP-1α (also known as 125I-CCL3, 125I-LD78) and 125I-RANTES. []

Relevance: Sch-C belongs to the same group of CCR5 allosteric antagonists as 873140, further illustrating the structural diversity within this pharmacological class. This reinforces the concept that subtle structural changes can lead to different binding profiles and potentially distinct therapeutic outcomes. Comparing these structures with N-isopropyl-1'-{[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]methyl}-1,4'-bipiperidine-4-carboxamide underscores the breadth of chemical space explored in drug discovery. []

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: Sch-D is another noncompetitive allosteric antagonist of the CCR5 receptor that blocks the binding of both 125I-MIP-1α and 125I-RANTES. []

Relevance: Similar to Sch-C, Sch-D represents another structural variant within the CCR5 allosteric antagonists. Its inclusion emphasizes the existence of multiple chemotypes capable of interacting with the CCR5 allosteric site and modulating its function. This diversity can inform the design of novel compounds, potentially targeting different aspects of CCR5 signaling or achieving improved pharmacological properties compared to N-isopropyl-1'-{[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]methyl}-1,4'-bipiperidine-4-carboxamide. []

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857 is another member of the noncompetitive allosteric antagonist group targeting the CCR5 receptor. Like Sch-C and Sch-D, it inhibits the binding of both 125I-MIP-1α and 125I-RANTES. []

Relevance: UK-427,857 further expands the structural diversity observed within the CCR5 allosteric antagonists, demonstrating that multiple distinct chemical scaffolds can achieve similar pharmacological effects. This emphasizes the potential for developing novel CCR5 modulators with improved properties or unique therapeutic applications compared to the target compound N-isopropyl-1'-{[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]methyl}-1,4'-bipiperidine-4-carboxamide. []

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 is another noncompetitive allosteric antagonist of the CCR5 receptor that blocks the binding of both 125I-MIP-1α and 125I-RANTES. []

Relevance: TAK779, like the other CCR5 antagonists discussed, showcases the diverse structural motifs capable of targeting the CCR5 receptor. Its presence underscores the potential for designing novel CCR5 modulators with distinct pharmacological profiles and exploring alternative therapeutic strategies compared to N-isopropyl-1'-{[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]methyl}-1,4'-bipiperidine-4-carboxamide. []

Properties

Product Name

1-[1-[[5-(oxan-2-yl)thiophen-2-yl]methyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide

IUPAC Name

1-[1-[[5-(oxan-2-yl)thiophen-2-yl]methyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide

Molecular Formula

C24H39N3O2S

Molecular Weight

433.7 g/mol

InChI

InChI=1S/C24H39N3O2S/c1-18(2)25-24(28)19-8-14-27(15-9-19)20-10-12-26(13-11-20)17-21-6-7-23(30-21)22-5-3-4-16-29-22/h6-7,18-20,22H,3-5,8-17H2,1-2H3,(H,25,28)

InChI Key

FHSZLBQXYCDQRB-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1CCN(CC1)C2CCN(CC2)CC3=CC=C(S3)C4CCCCO4

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)C2CCN(CC2)CC3=CC=C(S3)C4CCCCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.